9,9-Diethyl-9H-fluorene
Overview
Description
9,9-Diethyl-9H-fluorene: is a derivative of fluorene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of two ethyl groups attached to the ninth carbon of the fluorene structure. The molecular formula of this compound is C17H18, and it is known for its unique chemical properties and applications in various fields of science and technology .
Mechanism of Action
- The primary targets of 9,9-Diethyl-9H-fluorene are not explicitly defined in the literature. However, it is known that fluorene-based compounds can interact with metal ions and carbohydrates .
- The fluorescence properties of fluorene derivatives play a crucial role in their binding capabilities .
Target of Action
Mode of Action
Result of Action
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9,9-Diethyl-9H-fluorene typically involves the alkylation of fluorene. One common method is the Friedel-Crafts alkylation, where fluorene is reacted with ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistent product quality. The product is then purified through distillation or recrystallization to remove any impurities .
Chemical Reactions Analysis
Types of Reactions: 9,9-Diethyl-9H-fluorene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form fluorenone derivatives.
Reduction: Reduction reactions can convert it into dihydrofluorene derivatives.
Substitution: It can undergo electrophilic substitution reactions, such as halogenation and nitration.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation can be achieved using bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Fluorenone derivatives.
Reduction: Dihydrofluorene derivatives.
Substitution: Halogenated or nitrated fluorenes.
Scientific Research Applications
Chemistry: 9,9-Diethyl-9H-fluorene is used as a building block in the synthesis of various organic compounds. Its derivatives are employed in the development of fluorescent materials and organic semiconductors .
Biology: In biological research, this compound derivatives are used as fluorescent probes for imaging and tracking biological processes. They are also investigated for their potential as drug delivery agents .
Medicine: The compound’s derivatives have shown promise in medicinal chemistry, particularly in the development of anticancer and antiviral agents. Their unique chemical properties allow for targeted drug delivery and improved therapeutic efficacy .
Industry: In the industrial sector, this compound is used in the production of high-performance polymers and materials for optoelectronic devices. Its stability and fluorescence make it valuable in the manufacture of light-emitting diodes (LEDs) and solar cells .
Comparison with Similar Compounds
- 9,9-Dimethyl-9H-fluorene
- 9,9-Dihexyl-9H-fluorene
- 9,9-Didodecyl-9H-fluorene
Comparison: Compared to its analogs, 9,9-Diethyl-9H-fluorene exhibits unique properties due to the presence of ethyl groups. These groups influence the compound’s solubility, stability, and reactivity. For instance, this compound has better solubility in organic solvents compared to 9,9-Dimethyl-9H-fluorene. Additionally, the ethyl groups provide a balance between steric hindrance and electronic effects, making this compound a versatile compound for various applications .
Properties
IUPAC Name |
9,9-diethylfluorene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18/c1-3-17(4-2)15-11-7-5-9-13(15)14-10-6-8-12-16(14)17/h5-12H,3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXLHOCYBTWOELM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C2=CC=CC=C2C3=CC=CC=C31)CC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50393378 | |
Record name | 9,9-diethylfluorene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50393378 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2294-79-3 | |
Record name | 9,9-diethylfluorene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50393378 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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